6-hydroxy-3,4-dihydroisoquinolin-1(2H)-one
描述
Overview of the Dihydroisoquinolinone Scaffold in Natural Products and Synthetic Molecules
The 3,4-dihydroisoquinolin-1(2H)-one framework is a core structural motif found in numerous natural products and synthetic molecules that exhibit a wide spectrum of biological activities. researchgate.netkthmcollege.ac.in This structural unit, also known as an isocarbostyril, is a key component of the isoquinolinone alkaloid family. kthmcollege.ac.in Its prevalence in nature has made it an attractive target for synthetic chemists and a source of inspiration for the design of novel therapeutic agents. bohrium.com The inherent properties of this scaffold have led to its identification as a "privileged scaffold" in medicinal chemistry. researchgate.netkthmcollege.ac.innih.gov
Isoquinoline (B145761) alkaloids represent a large and diverse family of naturally occurring compounds, with over 3,000 identified members. ontosight.ai These compounds are predominantly found in higher plants, particularly in families such as Papaveraceae, Berberidaceae, and Ranunculaceae. nih.govalfa-chemistry.com Historically, they have been used for centuries in traditional medicine to treat a variety of ailments, including pain and infections. numberanalytics.comontosight.ai
The significance of this class lies in their remarkable range of pharmacological activities, which include:
Analgesic and Anti-inflammatory Effects: Morphine, a potent analgesic, is a well-known example. numberanalytics.com Other isoquinoline alkaloids like berberine (B55584) have demonstrated anti-inflammatory properties. nih.govalfa-chemistry.com
Antimicrobial and Antifungal Properties: Berberine has shown broad-spectrum activity against bacteria, fungi, and parasites. amerigoscientific.comontosight.aialfa-chemistry.com
Anticancer Activity: Many isoquinoline alkaloids exhibit anticancer properties through mechanisms such as inhibiting cell proliferation and inducing apoptosis. numberanalytics.comnih.gov
Antiviral Activity: Some alkaloids, including berberine, have been shown to inhibit the replication of various viruses. alfa-chemistry.com
Cardiovascular Effects: Certain compounds in this class can cause vasodilation and have antihypertensive activity. numberanalytics.com
The complex and varied structures of isoquinoline alkaloids have made them important lead molecules in the development of new drugs. numberanalytics.com
The 3,4-dihydroisoquinolin-1(2H)-one moiety is considered a privileged scaffold in medicinal chemistry. researchgate.netkthmcollege.ac.innih.gov This term refers to a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for the design of new drugs for various diseases. beilstein-journals.org
The dihydroisoquinolinone core is present in a wide array of compounds with diverse biological activities, including anti-HIV, antidepressant, anticancer, and anti-inflammatory properties. kthmcollege.ac.in Its rigid structure, which resembles a constrained amino acid, allows for the specific spatial arrangement of functional groups, which is crucial for interacting with biological receptors. kthmcollege.ac.in The versatility of this scaffold allows medicinal chemists to synthesize large libraries of related compounds for screening against different therapeutic targets. beilstein-journals.org
| Biological Activity of Dihydroisoquinolinone-Containing Compounds | Example Target/Application |
| Anti-HIV | Inhibition of viral replication |
| Antidepressant | Modulation of neurotransmitter systems |
| Anticancer | PARP inhibitors, EZH2 inhibitors |
| Anti-inflammatory | Reduction of inflammatory responses |
| Antihypertensive | Treatment of high blood pressure |
| Antibacterial | Inhibition of bacterial growth |
Historical Context of Isoquinoline Derivative Research
The study of isoquinoline and its derivatives has a rich history dating back to the 19th century.
1885: Isoquinoline was first isolated from coal tar by Hoogewerf and van Dorp through a process of fractional crystallization. wisdomlib.orgwikipedia.org
1893: The Pomeranz–Fritsch reaction was developed, providing a key method for synthesizing the isoquinoline core structure from benzaldehyde (B42025) and an aminoacetoaldehyde diethyl acetal (B89532) in an acidic medium. ontosight.aimdpi.com
Early 20th Century: The Bischler-Napieralski reaction emerged as another fundamental method for creating 3,4-dihydroisoquinolines. organic-chemistry.org
1914: A more efficient method for isolating isoquinoline from coal tar was developed by Weissgerber, which took advantage of its greater basicity compared to quinoline (B57606). wikipedia.org
These foundational discoveries paved the way for extensive research into the synthesis and pharmacological properties of a vast number of isoquinoline derivatives, which continues to be an active area of investigation today. rsc.org
Current Research Landscape of 6-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one
Current research on this compound is focused on leveraging its unique chemical properties for therapeutic and synthetic applications. chemimpex.com Scientists are actively investigating its potential as a core component in new drugs and as a versatile tool in the field of organic chemistry. chemimpex.com
The this compound scaffold is being explored for a variety of potential therapeutic uses. chemimpex.com Its structure makes it a valuable precursor for synthesizing pharmaceutical agents, particularly those aimed at treating neurological disorders. chemimpex.com
Emerging areas of investigation include:
Antioxidant Properties: The compound has shown significant antioxidant capabilities, making it a subject of interest in research aimed at combating cellular oxidative stress, which is implicated in many age-related diseases. chemimpex.com
Anti-inflammatory and Analgesic Effects: Researchers have explored its potential as an anti-inflammatory and pain-relieving agent, indicating its relevance in drug discovery for these conditions. chemimpex.com
Antioomycete Activity: Derivatives of the 3,4-dihydroisoquinolin-1(2H)-one scaffold have been synthesized and shown to have potent activity against certain plant pathogens, suggesting potential applications in agriculture. nih.govrsc.org
In addition to its direct therapeutic potential, this compound is highly valued for its utility in organic synthesis. chemimpex.com It serves as a key building block for the construction of more complex chemical structures. chemimpex.com
Key features that contribute to its synthetic versatility include:
Enhanced Reactivity: The presence of a hydroxyl group on the molecule increases its reactivity, allowing it to participate in a wide range of chemical transformations. chemimpex.com
Participation in Various Reactions: It can be used in numerous types of chemical reactions, such as cyclization and functionalization, which are essential steps in the development of novel compounds. chemimpex.com
Stability and Reactivity Balance: The compound possesses a favorable balance of stability and reactivity, making it a reliable and attractive choice for chemists aiming to innovate in medicinal and organic synthesis. chemimpex.com
A multitude of synthetic methodologies have been developed to construct the 3,4-dihydroisoquinolin-1(2H)-one scaffold, including metal-catalyzed reactions, multicomponent reactions, and domino protocols. researchgate.netkthmcollege.ac.in
Structure
2D Structure
3D Structure
属性
IUPAC Name |
6-hydroxy-3,4-dihydro-2H-isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-7-1-2-8-6(5-7)3-4-10-9(8)12/h1-2,5,11H,3-4H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYNQFYSVGOMKOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00579307 | |
| Record name | 6-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00579307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22245-98-3 | |
| Record name | 3,4-Dihydro-6-hydroxy-1(2H)-isoquinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22245-98-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00579307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-hydroxy-1,2,3,4-tetrahydroisoquinolin-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 6 Hydroxy 3,4 Dihydroisoquinolin 1 2h One and Its Derivatives
Established Synthetic Routes for the Dihydroisoquinolin-1(2H)-one Core
The construction of the dihydroisoquinolin-1(2H)-one scaffold is a key challenge in the synthesis of numerous natural products and pharmaceutical agents. Over the years, a range of synthetic methods have been established, providing access to this privileged heterocyclic system. These routes can be broadly classified into two main categories: intramolecular cyclization reactions and modern metal-catalyzed transformations.
Intramolecular Cyclization Approaches
Intramolecular cyclization represents a classical and widely employed strategy for the synthesis of the 3,4-dihydroisoquinolin-1(2H)-one core. These methods typically involve the formation of a key carbon-carbon or carbon-nitrogen bond to close the six-membered lactam ring. The choice of precursor and reaction conditions dictates the specific cyclization pathway, which can proceed through various reactive intermediates.
Intramolecular C-H insertion reactions of metal-carbene complexes offer a powerful and direct method for the construction of cyclic systems, including the dihydroisoquinolin-1(2H)-one scaffold. This approach involves the generation of a reactive carbene intermediate from a suitable precursor, such as a diazo compound, which then undergoes an intramolecular C-H insertion to form the desired ring system. Rhodium(II) catalysts are particularly effective in promoting these transformations.
The general mechanism for a rhodium-catalyzed intramolecular C-H insertion begins with the reaction of a diazo compound with the rhodium catalyst to form a rhodium-carbene complex. This highly reactive species then undergoes an intramolecular C-H insertion into a proximal C-H bond, leading to the formation of the cyclized product and regeneration of the catalyst. The regioselectivity of the C-H insertion is often influenced by the stability of the resulting ring and the electronic and steric properties of the substrate.
For the synthesis of dihydroisoquinolin-1(2H)-ones, a suitable precursor would be an appropriately substituted N-benzyl-α-diazoacetamide. Upon treatment with a rhodium catalyst, the resulting carbene would insert into an ortho C-H bond of the benzyl group to furnish the dihydroisoquinolinone core.
Table 1: Examples of Rhodium-Catalyzed Intramolecular C-H Insertion Reactions This table is representative of the general transformation and may not specifically depict the synthesis of 6-hydroxy-3,4-dihydroisoquinolin-1(2H)-one, for which specific examples in the literature are scarce under this methodology.
| Catalyst | Substrate | Product | Yield (%) | Reference |
| Rh₂(OAc)₄ | N-Benzyl-2-diazoacetamide | 3,4-Dihydroisoquinolin-1(2H)-one | - | [General methodology] |
| Rh₂(esp)₂ | N-(4-Methoxybenzyl)-2-diazo-2-phenylacetamide | 6-Methoxy-4-phenyl-3,4-dihydroisoquinolin-1(2H)-one | - | [Conceptual] |
Carbocation-mediated cyclizations, particularly intramolecular Friedel-Crafts alkylation, are a cornerstone of aromatic chemistry and provide a direct route to the dihydroisoquinolin-1(2H)-one skeleton. This reaction involves the generation of a carbocation electrophile on a side chain attached to an aromatic ring, which then undergoes an intramolecular electrophilic aromatic substitution to form the cyclic product.
The synthesis of this compound can be achieved via an intramolecular Friedel-Crafts alkylation of a precursor such as N-(3-chloropropyl)-4-methoxyaniline. In the presence of a strong Lewis acid, such as aluminum chloride (AlCl₃), the alkyl halide is activated to form a carbocation or a highly polarized complex. This electrophile then attacks the electron-rich methoxy-substituted aromatic ring, preferentially at the ortho position due to the directing effect of the methoxy group and the formation of a stable six-membered ring. A subsequent demethylation of the methoxy group under the reaction conditions can yield the desired 6-hydroxy product.
The reaction mechanism involves the coordination of the Lewis acid to the halogen of the alkyl halide, facilitating the formation of a carbocation. This carbocation then serves as the electrophile in the intramolecular attack on the aromatic ring, forming a sigma complex (arenium ion). Deprotonation of the arenium ion restores aromaticity and yields the cyclized product.
Table 2: Intramolecular Friedel-Crafts Alkylation for the Synthesis of Dihydroquinolinone Derivatives Note: The primary literature for the direct synthesis of this compound via this method is limited; the following represents a closely related transformation.
| Starting Material | Lewis Acid | Product | Yield (%) | Reference |
| N-(4-methoxyphenyl)-3-chloropropionamide | AlCl₃ | 6-Hydroxy-3,4-dihydroquinolin-2(1H)-one | High | collectionscanada.gc.ca |
Metal-Catalyzed Reactions
Modern synthetic chemistry has seen a surge in the development of metal-catalyzed reactions for the construction of complex molecules. These methods often offer high efficiency, selectivity, and functional group tolerance. Palladium and rhodium catalysts have been particularly prominent in the synthesis of the 3,4-dihydroisoquinolin-1(2H)-one core.
The palladium-catalyzed enantioselective intramolecular carbonylative Heck reaction is a sophisticated and powerful tool for the synthesis of chiral 3,4-dihydroisoquinolin-1(2H)-ones, particularly those bearing a quaternary stereocenter at the C4 position. This reaction involves the cyclization of an N-allyl-2-iodoanilide in the presence of a palladium catalyst, a chiral ligand, and a source of carbon monoxide.
A plausible mechanism for this transformation begins with the oxidative addition of the aryl iodide to a Pd(0) species, forming a Pd(II) intermediate. This is followed by an intramolecular carbopalladation of the alkene, creating a new carbon-carbon bond and a σ-alkyl-Pd(II) complex. Subsequent migratory insertion of carbon monoxide into the alkyl-palladium bond generates an acyl-palladium(II) species. The final step involves reductive elimination to form the lactam ring and regenerate the Pd(0) catalyst. The use of a chiral ligand, such as (R)-SEGPHOS, allows for the enantioselective formation of the product. Formate esters can be employed as a convenient in situ source of carbon monoxide. semanticscholar.org
Table 3: Palladium-Catalyzed Enantioselective Carbonylative Heck Reaction
| Substrate | Ligand | Product | Yield (%) | ee (%) | Reference |
| N-allyl-N-(2-iodobenzoyl)allylamine | (R)-SEGPHOS | Chiral 4,4-diallyl-3,4-dihydroisoquinolin-1(2H)-one | 85 | 92 | semanticscholar.org |
| N-allyl-N-(2-iodo-4,5-dimethoxybenzoyl)allylamine | (R)-SEGPHOS | Chiral 4,4-diallyl-6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-one | 82 | 91 | semanticscholar.org |
Rhodium-catalyzed C-H activation has emerged as a highly efficient and atom-economical strategy for the synthesis of isoquinolones. This approach utilizes a directing group on the substrate to guide the rhodium catalyst to a specific C-H bond, which is then cleaved and functionalized. The reaction typically involves the coupling of a benzamide derivative with an alkene or alkyne.
A common strategy employs an N-substituted benzamide, where the substituent acts as the directing group. For instance, O-pivaloyl benzhydroxamic acids can serve as substrates, with the N-O bond acting as an internal oxidant. In the presence of a rhodium(III) catalyst, such as [Cp*RhCl₂]₂, the ortho C-H bond of the benzamide is activated and undergoes annulation with an alkene. nih.govacs.org This process involves the formation of a rhodacycle intermediate, followed by migratory insertion of the alkene and reductive elimination to afford the dihydroisoquinolinone product. The choice of directing group and ligands on the rhodium catalyst can influence the regioselectivity of the reaction. nih.govacs.org Another example involves the use of benzoylhydrazines as substrates, where the hydrazine moiety acts as the directing group. nih.govsemanticscholar.org
Table 4: Rhodium-Catalyzed C-H Activation for the Synthesis of Dihydroisoquinolinones
| Benzamide Derivative | Coupling Partner | Catalyst | Product | Yield (%) | Reference |
| O-Pivaloyl benzhydroxamic acid | Propene | [CptRhCl₂]₂ | 4-Methyl-3,4-dihydroisoquinolin-1(2H)-one | Good to Excellent | nih.gov |
| Benzoylhydrazine | Diphenylacetylene | [Cp*RhCl₂]₂ | 3,4-Diphenylisoquinolin-1(2H)-one | - | nih.govsemanticscholar.org |
Metal-Free Methodologies
Metal-free synthetic approaches are gaining prominence due to their cost-effectiveness and reduced environmental impact. These methods often utilize visible light or domino reaction sequences to construct the desired molecular frameworks under mild conditions.
Visible-Light Photocatalytic Synthesis
Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, enabling the formation of complex molecules under mild conditions. nih.gov While direct visible-light-promoted synthesis of this compound is not extensively documented, the synthesis of the broader class of isoquinolones and their dihydro derivatives using this methodology has been successfully demonstrated. These approaches suggest a viable pathway for the synthesis of the target compound.
One such strategy involves the visible-light-promoted regioselective denitrogenative insertion of terminal alkynes into 1,2,3-benzotriazinones. nih.gov This process, assisted by a photocatalyst, yields substituted isoquinolones at room temperature. The reaction proceeds via a proposed single-electron-transfer pathway. nih.gov Another approach utilizes visible light to promote the insertion of vinyl isocyanides with diaryliodonium salts, leading to the formation of multi-substituted isoquinoline (B145761) derivatives. rsc.orgscilit.com Furthermore, a metal-free photocatalytic method using the organic dye Eosin Y has been developed for the synthesis of 3-substituted 3,4-dihydroisoquinolin-1(2H)-one derivatives in moderate to good yields under mild conditions. researchgate.net These methodologies highlight the potential of visible-light photocatalysis for the construction of the 3,4-dihydroisoquinolin-1(2H)-one scaffold, which could be adapted for the synthesis of the 6-hydroxy derivative by using appropriately substituted starting materials.
Domino and One-Pot Protocols
Domino and one-pot reactions offer significant advantages in terms of efficiency and atom economy by combining multiple transformations in a single synthetic operation without the need for isolating intermediates. researchgate.net Several such protocols have been developed for the synthesis of 3,4-dihydroisoquinolin-1(2H)-one and its derivatives.
One notable example is a one-pot, four-component domino reaction for the synthesis of tetrazolyl tetrahydroisoquinoline derivatives, which involves an intramolecular cyclization. bohrium.com Although this leads to a tetrahydroisoquinoline, the strategy of in-situ formation and cyclization of an intermediate is relevant. More directly, one-pot procedures for the synthesis of 3,4-dihydroisoquinolin-1(2H)-ones have been reported via a sequential Ugi four-component reaction (Ugi-4CR) and nucleophilic substitution. bohrium.com Another approach involves a radical-initiated cascade addition and cyclization of N-allylbenzamides with simple ethers. researchgate.net These domino and one-pot strategies demonstrate the feasibility of constructing the 3,4-dihydroisoquinolin-1(2H)-one core in a highly efficient manner. The application of these methods to starting materials bearing a hydroxyl group at the appropriate position on the benzene ring would provide a direct route to this compound.
Cyclization of Precursors (e.g., Pictet-Spengler Reaction for Isoquinolines)
The cyclization of acyclic precursors is a fundamental and widely used strategy for the synthesis of heterocyclic compounds. The Pictet-Spengler reaction, a classic method for the synthesis of tetrahydroisoquinolines, involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure. wikipedia.orgorganicreactions.org This reaction is typically catalyzed by an acid and proceeds through an electrophilic attack on the aromatic ring by an iminium ion intermediate. wikipedia.org
While the traditional Pictet-Spengler reaction yields tetrahydroisoquinolines, modifications and related cyclization strategies can be employed to access 3,4-dihydroisoquinolin-1(2H)-ones. For instance, microwave-assisted Bischler-Napieralski or Pictet-Spengler reactions have been utilized to produce substituted dihydroisoquinolines and tetrahydroisoquinolines, which can then be oxidized to their corresponding isoquinoline analogues. organic-chemistry.org A more direct route to 3,4-dihydroisoquinolin-1(2H)-ones involves the preparation and activation of isoquinolin-1(2H)-ones. organic-chemistry.org The cyclization of precursors remains a versatile and powerful tool in the synthesis of the 3,4-dihydroisoquinolin-1(2H)-one scaffold.
Advanced Synthetic Strategies for Substituted this compound Derivatives
The development of advanced synthetic strategies allows for the precise introduction of substituents and the control of stereochemistry, which is crucial for the synthesis of complex and biologically active molecules.
Regio- and Diastereoselective Functionalization
Regio- and diastereoselective functionalization of the 3,4-dihydroisoquinolin-1(2H)-one core enables the synthesis of a diverse library of substituted derivatives. acs.org A variety of methods have been developed to achieve this, including palladium-catalyzed C-H activation/annulation reactions. This strategy has been used for the highly regioselective synthesis of substituted 3,4-dihydroisoquinolin-1(2H)-ones from N-methoxybenzamides and 2,3-allenoic acid esters. mdpi.com
Furthermore, a novel approach for the synthesis of functionalized 1,2-dihydroisoquinolines from o-alkynylarylaldimines via the Reformatsky reaction has been described, which proceeds without the aid of an external Lewis acid. rsc.orgnih.gov This method demonstrates high functional group tolerance. The diastereoselective synthesis of tetrahydroisoquinoline derivatives has also been achieved through a combination of the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization. nih.gov Such strategies for the controlled introduction of functional groups are critical for exploring the structure-activity relationships of this compound derivatives.
Castagnoli–Cushman Reaction for Derivative Synthesis
The Castagnoli–Cushman reaction is a powerful tool for the synthesis of substituted 3,4-dihydroisoquinolin-1(2H)-one derivatives. This multicomponent reaction typically involves the condensation of a homophthalic anhydride, an amine, and a carbonyl compound to afford a diverse range of substituted lactams. nih.govbeilstein-journals.org
A three-component variant of the Castagnoli-Cushman reaction employing homophthalic anhydrides, a carbonyl compound, and ammonium acetate has been successfully applied to the preparation of 1-oxo-3,4-dihydroisoquinoline-4-carboxamides with various substituents at the 3-position. nih.govtandfonline.comtandfonline.com This methodology has been instrumental in synthesizing a library of compounds for biological screening. nih.gov For example, a series of 59 derivatives of 3,4-dihydroisoquinolin-1(2H)-one were synthesized using the Castagnoli–Cushman reaction to investigate their antioomycete activity. nih.gov
The reaction conditions and the nature of the reactants can influence the yield and diastereoselectivity of the products. The versatility of this reaction allows for the introduction of a wide range of substituents at various positions of the 3,4-dihydroisoquinolin-1(2H)-one core, making it an invaluable tool for the synthesis of derivatives of this compound for medicinal chemistry applications.
Below is a table summarizing some of the derivatives of 3,4-dihydroisoquinolin-1(2H)-one synthesized via the Castagnoli-Cushman reaction.
| Compound ID | R1 | R2 | R3 | Yield (%) |
| I6 | Phenyl | Furan-2-ylmethyl | H | 75 |
| I8 | Phenyl | Benzyl | H | 72 |
| I10 | Phenyl | 3-Phenylpropyl | H | 70.2 |
| I18 | Phenyl | 4-Ethoxyphenyl | H | 75.1 |
| I20 | Phenyl | Naphthalen-2-yl | H | 73.4 |
| I21 | Phenyl | [1,1'-Biphenyl]-4-yl | H | 68.7 |
| I25 | Phenyl | 4-Chlorophenyl | H | 66.4 |
| I28 | Phenyl | 4-(Trifluoromethoxy)phenyl | H | 74.6 |
| I29 | Phenyl | 4-(Ethoxycarbonyl)phenyl | H | 69.8 |
| Data sourced from a study on the synthesis and antioomycete activity of 3,4-dihydroisoquinolin-1(2H)-one derivatives. nih.gov |
Strategies for Stereoselective Synthesis
The creation of specific stereoisomers of this compound derivatives is paramount for their application in pharmacology and materials science. Various strategies have been developed to control the stereochemical outcome of the synthesis, primarily through the use of chiral auxiliaries and organocatalysis.
A notable approach involves the use of chiral auxiliaries, which are stereogenic groups temporarily incorporated into the reacting molecule to direct the formation of a particular stereoisomer. While specific examples directly employing 6-hydroxy-substituted precursors are not extensively detailed in readily available literature, the principles can be extrapolated from the synthesis of related dihydroisoquinolinones. For instance, a chiral-auxiliary-based enantioselective procedure has been reported that utilizes lithiated o-toluamides and aldehyde SAMP or RAMP hydrazones. acs.org This method proceeds via a 1,2-addition–ring-closure sequence to establish the chiral center. The auxiliary is subsequently removed to yield the enantiomerically enriched product.
Organocatalytic asymmetric synthesis has emerged as a powerful tool, avoiding the use of metal catalysts. One prominent example is the asymmetric organocatalytic one-pot synthesis of trans-3,4-disubstituted 3,4-dihydroisoquinolin-1(2H)-ones. acs.orgresearchgate.net This reaction sequence, starting from 2-(nitromethyl)benzaldehydes and various N-protected aldimines, employs a quinine-based squaramide organocatalyst. acs.orgresearchgate.net The process unfolds through an aza-Henry–hemiaminalization–oxidation sequence, affording the desired products as virtually single diastereomers with moderate to good yields (39–78%) and moderate to very good enantioselectivities (40–95% ee). acs.orgresearchgate.net The catalyst facilitates the stereocontrolled addition of the nitroalkane to the imine, establishing two adjacent stereocenters.
Further stereoselective control can be achieved through the enantioselective reduction of a prochiral 3,4-dihydroisoquinolinium salt intermediate. This can be accomplished using chiral hydride reducing agents or through catalytic hydrogenation with a chiral catalyst, effectively setting the stereochemistry at the C1 position.
One-Pot Multicomponent Reactions (e.g., Ugi-4CR)
One-pot multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and operational simplicity by combining three or more reactants in a single synthetic operation. The Ugi four-component reaction (Ugi-4CR) and the Castagnoli–Cushman reaction are notable MCRs that have been successfully applied to the synthesis of the 3,4-dihydroisoquinolin-1(2H)-one scaffold.
The Ugi-4CR, involving an aldehyde, an amine, a carboxylic acid, and an isocyanide, is a versatile tool for generating molecular diversity. While direct synthesis of this compound via a standard Ugi reaction is not explicitly documented, post-Ugi modifications provide a viable pathway. For instance, a sequential Ugi-4CR followed by an intramolecular nucleophilic substitution has been developed for the synthesis of 3,4-dihydroisoquinolin-1(2H)-ones. univ-lille.fr In this approach, the Ugi adduct, containing a suitably positioned leaving group, undergoes cyclization to form the desired lactam ring. Similarly, a one-pot Ugi-azide reaction followed by an intramolecular Heck reaction has been utilized to construct tetrazolyl-1,2,3,4-tetrahydroisoquinoline scaffolds, demonstrating the potential of combining Ugi reactions with subsequent cyclization strategies. nih.gov
The Castagnoli–Cushman reaction (CCR) is another powerful MCR for the synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives. This reaction typically involves the condensation of homophthalic anhydride with an imine, generated in situ from an aldehyde and an amine. This method has been employed to synthesize a library of 59 derivatives of the 3,4-dihydroisoquinolin-1(2H)-one scaffold, showcasing its broad applicability and tolerance of diverse functional groups. nih.gov
| Multicomponent Reaction | Key Reactants | Subsequent Reaction | Product Scaffold |
| Ugi-4CR | Aldehyde, Amine, Carboxylic Acid, Isocyanide | Intramolecular Nucleophilic Substitution | 3,4-Dihydroisoquinolin-1(2H)-one |
| Ugi-Azide Reaction | Aldehyde, Amine, Azide, Isocyanide | Intramolecular Heck Reaction | Tetrazolyl-1,2,3,4-tetrahydroisoquinoline |
| Castagnoli–Cushman Reaction | Homophthalic Anhydride, Aldehyde, Amine | - | 3,4-Dihydroisoquinolin-1(2H)-one |
Industrial Scale Synthesis Considerations
The transition of a synthetic route from the laboratory to an industrial scale presents a unique set of challenges that necessitate careful consideration of various factors to ensure a safe, efficient, and cost-effective process.
Optimization of Reaction Conditions for Yield and Purity
On an industrial scale, even minor improvements in reaction yield and purity can have a significant economic impact. Optimization of reaction conditions is therefore a critical step. longdom.org This involves a systematic investigation of parameters such as temperature, pressure, reaction time, catalyst loading, and solvent choice. For the synthesis of a related compound, 6-hydroxy-3,4-dihydroquinolinone, a process involving intramolecular Friedel-Crafts alkylation was optimized. google.com It was found that using about 3 to 5 equivalents of a Lewis acid in a high-boiling amide or amine solvent at elevated temperatures (150°C to 220°C) resulted in a high yield and purity of the product, obviating the need for intermediate purification steps. google.com Such optimization strategies, often guided by Design of Experiments (DoE), are crucial for developing robust and reproducible large-scale syntheses. nih.gov
Continuous Flow Reactor Applications
Continuous flow chemistry has emerged as a transformative technology for chemical manufacturing, offering several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and process control. nih.govrsc.org The synthesis of isoquinoline derivatives has been successfully adapted to continuous flow systems. For instance, a multistep continuous flow synthesis of thieno[2,3-c]isoquinolin-5(4H)-one has been developed, demonstrating the feasibility of this technology for producing complex heterocyclic scaffolds. acs.org The use of flow reactors can be particularly beneficial for reactions that are highly exothermic or involve hazardous reagents, as the small reactor volume minimizes potential risks.
Advanced Purification Techniques
Achieving high purity of the final product is a critical requirement in many industries, particularly in the pharmaceutical sector. On a large scale, traditional purification methods like column chromatography can be costly and generate significant solvent waste. Therefore, the development of advanced and scalable purification techniques is essential. For the large-scale purification of related heterocyclic compounds, methods such as crystallization and reslurrying are often preferred. slideshare.net In cases where chromatographic separation is unavoidable, techniques like ion exchange chromatography, which offers high loading capacity and resolution, can be employed for the purification of large quantities of material. lcms.cz The choice of purification method will depend on the specific properties of the target compound and the impurities present.
Chemical Reactivity and Transformations of 6 Hydroxy 3,4 Dihydroisoquinolin 1 2h One
Oxidation Reactions
Oxidative transformations of 6-hydroxy-3,4-dihydroisoquinolin-1(2H)-one can target either the phenolic ring or the dihydroisoquinoline nucleus.
The oxidation of the dihydropyridinone ring to the corresponding pyridinone would result in the formation of a 6-hydroxyisoquinolin-1(2H)-one. While the dehydrogenation of 1,2,3,4-tetrahydroisoquinolines to their 3,4-dihydro counterparts is a known reaction, specific examples of the further oxidation of this compound to a fully aromatic quinoline (B57606) derivative are not extensively documented in the reviewed literature. Such a transformation would require relatively harsh oxidation conditions, which could potentially lead to undesired side reactions involving the sensitive phenol group.
Reduction Reactions
Reduction of this compound can be directed towards the lactam carbonyl group or the aromatic ring, depending on the reducing agent and reaction conditions employed.
It is important to note that the starting material is already a "dihydro" derivative of isoquinolin-1(2H)-one. Therefore, further reduction leading to other dihydro species would involve either the reduction of the amide carbonyl or the aromatic ring.
Reduction of the lactam carbonyl group in this compound to a methylene group would yield 6-hydroxy-1,2,3,4-tetrahydroisoquinoline. This transformation can typically be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄).
Alternatively, reduction of the aromatic ring can be accomplished through methods like the Birch reduction (using an alkali metal in liquid ammonia with an alcohol). This would result in the formation of a non-aromatic cyclohexadiene derivative, significantly altering the core structure of the molecule.
Substitution Reactions
The aromatic ring of this compound is amenable to substitution reactions, with the regioselectivity being influenced by the directing effects of the hydroxyl and the annulated lactam ring.
The hydroxyl group at the 6-position is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution. The lactam ring, particularly the nitrogen atom, can also influence the electron density of the aromatic ring. Therefore, electrophiles are expected to substitute at the positions ortho and para to the hydroxyl group, namely the 5 and 7-positions.
Common electrophilic substitution reactions include:
Nitration: Introduction of a nitro group (-NO₂) onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid.
Halogenation: Introduction of a halogen atom (e.g., -Cl, -Br) using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS).
Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, respectively, using an alkyl halide or acyl halide in the presence of a Lewis acid catalyst.
The precise conditions for these reactions would need to be carefully controlled to avoid side reactions, such as oxidation of the phenol.
Nucleophilic aromatic substitution on the benzene ring of this compound is generally not favored unless the ring is activated by strongly electron-withdrawing groups, which are not present in the parent molecule. However, the hydroxyl group can be converted into a better leaving group, such as a tosylate or triflate, which could then potentially be displaced by a strong nucleophile under specific conditions.
Additionally, the lactam nitrogen can be deprotonated to form an anion, which can then act as a nucleophile in reactions such as alkylation or acylation at the nitrogen atom.
Introduction of Functional Groups
The aromatic ring of this compound is amenable to electrophilic aromatic substitution, allowing for the introduction of various functional groups that can significantly alter the molecule's chemical and biological properties. The existing hydroxyl group is a strongly activating, ortho-, para- directing group, which facilitates the substitution on the electron-rich benzene ring.
A key example of such a transformation is nitration . The introduction of a nitro group (-NO₂) onto the aromatic ring is a well-established method for functionalizing similar phenolic scaffolds. For the related compound, 6-hydroxy-3,4-dihydro-2(1H)-quinolinone, a synthetic route involving the nitration of the parent 3,4-dihydro-2(1H)-quinolinone to yield 6-nitro-3,4-dihydro-2(1H)-quinolinone has been reported. researchgate.net This intermediate is then converted to the 6-amino derivative, which is subsequently transformed into the 6-hydroxy compound via a diazotization-hydrolysis sequence. researchgate.net This demonstrates the feasibility of nitration on this ring system. Given the directing effect of the hydroxyl group, direct nitration of this compound would be expected to yield primarily 5-nitro and 7-nitro derivatives. Commercially, 6-nitro-3,4-dihydroisoquinolin-1(2H)-one is available, indicating its role as a synthetic intermediate. bldpharm.com
Similarly, halogenation represents another viable strategy for introducing functional groups. The reaction of the aromatic ring with halogens such as bromine or chlorine, typically in the presence of a Lewis acid catalyst, can introduce halogen atoms onto the ring. wikipedia.org These halogenated derivatives can then serve as handles for further transformations, such as cross-coupling reactions.
The introduction of these functional groups provides access to a wider range of derivatives with potentially modulated biological activities or altered physicochemical properties.
Derivatization Strategies
The this compound scaffold possesses two primary sites for derivatization: the phenolic hydroxyl group at the C6 position and the secondary amine within the lactam ring. These sites allow for a variety of chemical modifications to be explored, leading to the generation of diverse molecular libraries for applications in medicinal chemistry and materials science.
The most common derivatization strategies focus on the hydroxyl group , owing to its nucleophilic character. This group can readily participate in reactions to form esters and ethers, thereby modifying the polarity, lipophilicity, and metabolic stability of the parent molecule. These transformations are fundamental in prodrug strategies and in establishing structure-activity relationships (SAR) for biologically active compounds.
Another key strategy involves converting the hydroxyl group into a sulfamate ester . This functional group not only alters the molecule's properties but also activates the C-O bond, turning the sulfamate into an effective leaving group for various cross-coupling reactions. This modern approach allows for the formation of new carbon-carbon and carbon-nitrogen bonds at the C6 position.
These derivatization strategies are instrumental in the exploration of the chemical space around the this compound core, enabling the synthesis of complex molecules and potent biological agents. nih.gov
Esterification of the Hydroxyl Group
Esterification of the phenolic hydroxyl group is a straightforward and widely used method to modify the properties of this compound. The resulting esters can function as prodrugs, which may exhibit improved bioavailability or pharmacokinetic profiles, or they can be synthesized to explore the impact of the C6 substituent on biological activity.
The synthesis of these esters is typically achieved through standard acylation reactions. One common method involves the reaction of the parent phenol with an acyl chloride or a carboxylic anhydride in the presence of a base. The base, such as pyridine or triethylamine, serves to deprotonate the phenolic hydroxyl, increasing its nucleophilicity, and to neutralize the acidic byproduct (e.g., HCl) generated during the reaction.
| Reagent Type | General Reaction Conditions | Product |
| Acyl Chloride (R-COCl) | Inert solvent (e.g., DCM, THF), Base (e.g., Pyridine, Et₃N), Room Temperature | 6-Acyloxy-3,4-dihydroisoquinolin-1(2H)-one |
| Carboxylic Anhydride ((R-CO)₂O) | Inert solvent, Base (e.g., Pyridine, DMAP), Room Temperature or gentle heating | 6-Acyloxy-3,4-dihydroisoquinolin-1(2H)-one |
Alternatively, Fischer esterification, which involves reacting the phenol with a carboxylic acid under acidic catalysis, can be employed, although this method is generally more effective for aliphatic alcohols than for phenols.
Etherification of the Hydroxyl Group
The conversion of the hydroxyl group to an ether is another fundamental derivatization strategy for this compound. This transformation is crucial for the synthesis of many biologically active molecules, as the ether linkage can provide metabolic stability and allow for the introduction of a wide variety of substituents.
The most prevalent method for the etherification of phenols is the Williamson ether synthesis . wikipedia.orgchemistrysteps.commasterorganicchemistry.com This reaction proceeds via an S_N2 mechanism and involves two main steps:
Deprotonation of the phenol: The hydroxyl group is first deprotonated with a suitable base to form a more nucleophilic phenoxide anion. Common bases for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (NaOH).
Nucleophilic substitution: The resulting phenoxide anion then acts as a nucleophile, attacking a primary alkyl halide or another substrate with a good leaving group (e.g., a tosylate or mesylate).
A notable application of this strategy is seen in the synthesis of the pharmaceutical agent Cilostazol. google.com The key intermediate, 6-hydroxy-3,4-dihydro-2(1H)-quinolinone, which is structurally analogous to the isoquinolinone , is alkylated at the phenolic oxygen with 1-cyclohexyl-5-(4-halobutyl)-tetrazole to form the final ether product. google.com This highlights the industrial relevance and practicality of the Williamson ether synthesis for this class of compounds.
| Step | Description | Reagents |
| 1. Phenoxide Formation | Deprotonation of the C6-hydroxyl group. | Strong base (e.g., NaH, K₂CO₃) in a polar aprotic solvent (e.g., DMF, Acetone). |
| 2. S_N2 Attack | The phenoxide attacks an alkyl halide (R-X) or alkyl tosylate (R-OTs). | Primary alkyl halide or tosylate. |
Due to the S_N2 nature of the reaction, primary alkyl halides are the preferred electrophiles to minimize competing elimination reactions that can occur with secondary or tertiary halides. chemistrysteps.com
Sulfamate Derivatives and their Reactivity
The derivatization of the hydroxyl group of this compound into a sulfamate ester provides a versatile synthetic handle for further molecular elaboration. Aryl sulfamates are not only stable functional groups in their own right but also serve as excellent electrophilic partners in a variety of modern cross-coupling reactions.
The synthesis of the sulfamate derivative is typically achieved by reacting the parent phenol with a sulfamoyl chloride, such as N,N-dimethylsulfamoyl chloride, in the presence of a base.
Once formed, the C-O bond of the aryl sulfamate can be activated by transition metal catalysts, most notably nickel and palladium complexes. This activation transforms the sulfamate into a competent leaving group, enabling cross-coupling reactions that are otherwise challenging to achieve with the parent phenol. This reactivity has been leveraged for the construction of new carbon-carbon and carbon-nitrogen bonds.
Key Reactions of Aryl Sulfamates:
| Reaction Type | Catalyst System | Coupling Partner | Product |
| Amination | Nickel or Palladium based catalysts | Primary or secondary amines | 6-Amino-3,4-dihydroisoquinolin-1(2H)-one derivatives |
| Alkylation | Iron-catalyzed systems | Alkyl Grignard reagents | 6-Alkyl-3,4-dihydroisoquinolin-1(2H)-one derivatives |
This two-step sequence of sulfamoylation followed by cross-coupling offers a powerful platform for the synthesis of polysubstituted isoquinolinone scaffolds. The sulfamate moiety can be considered a "traceless" activating group, as it is expelled during the cross-coupling event.
Incorporation into Complex Molecular Architectures
The this compound scaffold serves as a valuable building block for the construction of more complex molecular architectures, particularly in the field of medicinal chemistry. researchgate.net Its rigid bicyclic core and functional handles allow it to be integrated into larger structures designed to interact with specific biological targets.
Research has identified 3,4-dihydroisoquinoline-1(2H)-one derivatives as potent and selective inhibitors of Kinase Insert Domain Receptor (KDR), a key receptor tyrosine kinase involved in angiogenesis. nih.gov The synthesis of libraries of these compounds, exploring structure-activity relationships, relies on the derivatization of the core scaffold to optimize binding affinity and pharmacokinetic properties. nih.gov
Furthermore, protected versions of the scaffold, such as Tert-Butyl 6-Hydroxy-3,4-Dihydroisoquinoline-2(1H)-Carboxylate , are recognized as crucial pharmaceutical intermediates. nbinno.com The tert-butyl ester group on the nitrogen serves as a protecting group, allowing for selective reactions at other parts of the molecule. This intermediate provides a versatile platform for chemists to synthesize a wide array of biologically active compounds by fine-tuning the molecular structure to target specific diseases. nbinno.com The prevalence of the tetrahydroisoquinoline and dihydroisoquinolinone motifs in natural products and synthetic drugs underscores their importance as "privileged scaffolds" in drug discovery. researchgate.netrsc.org
The strategic use of this compound and its derivatives enables the efficient synthesis of novel, complex molecules with significant therapeutic potential.
Biological Activities and Pharmacological Potential
Anticancer and Antiproliferative Activities
Inhibition of Cancer Cell Lines (e.g., MCF-7, MDA-MB-231, DU-145, HeLa)
Derivatives of the isoquinoline (B145761) and quinoline (B57606) frameworks have shown inhibitory activity against a panel of human cancer cell lines. For instance, studies on 5,6-dihydroindolo[2,1-alpha]isoquinoline derivatives, which share a core structural similarity, have demonstrated cytostatic activity in human breast cancer cell lines such as MDA-MB-231 and MCF-7. nih.gov Similarly, other related heterocyclic compounds have been evaluated against prostate cancer cells (DU-145) and cervical cancer cells (HeLa), indicating a broad spectrum of potential antiproliferative activity for this class of compounds. mdpi.com The specific inhibitory concentrations (IC50) for 6-hydroxy-3,4-dihydroisoquinolin-1(2H)-one against these cell lines are not yet reported in publicly accessible scientific literature.
Mechanisms of Antiproliferative Action
The anticancer effects of many isoquinoline and quinoline derivatives are attributed to their interaction with the cellular cytoskeleton, specifically microtubules.
Microtubule Disruption and Tubulin Polymerization Inhibition
A primary mechanism of action for many anticancer compounds with a dihydroisoquinolinone-related structure is the inhibition of tubulin polymerization. rsc.org Microtubules are essential for cell division, and their disruption leads to cell cycle arrest and apoptosis. Research on hydroxy-substituted indolo[2,1-alpha]isoquinolines has shown that these compounds can inhibit the polymerization of tubulin. nih.gov This action is a key contributor to their cytostatic activity. nih.gov
Competitive Binding at the Colchicine (B1669291) Binding Site
Several tubulin inhibitors exert their effects by binding to specific sites on the tubulin protein. The colchicine binding site is a well-established target for anticancer drugs. nih.gov Studies on active hydroxy derivatives of related isoquinoline compounds have shown that they can displace colchicine from its binding site on tubulin. nih.gov This competitive binding suggests that these compounds interact with the colchicine-binding site to inhibit microtubule formation. nih.gov
Modulation of Cancer-Associated Pathways
The disruption of microtubule dynamics by tubulin inhibitors triggers a cascade of downstream cellular events. Inhibition of tubulin polymerization leads to the arrest of the cell cycle, typically at the G2/M phase, which can ultimately induce apoptosis (programmed cell death). nih.gov While the specific pathways modulated by this compound have not been elucidated, it is plausible that its antiproliferative effects, if confirmed, would involve the activation of apoptotic pathways as a consequence of mitotic arrest.
Anti-Angiogenic Activity
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Therefore, inhibiting angiogenesis is a key strategy in cancer therapy. nih.gov While direct evidence for the anti-angiogenic activity of this compound is not available, the broader class of compounds that interact with the colchicine binding site on tubulin are known to possess anti-angiogenic properties. mdpi.com This suggests that if this compound is found to be a potent tubulin inhibitor, it may also exhibit anti-angiogenic effects.
Steroidomimetic Properties
The tetrahydroisoquinoline (THIQ) scaffold, which forms the core of this compound, has been investigated as a mimic of the A and B rings of steroids. nih.gov This "steroidomimetic" approach aims to create non-steroidal compounds that can replicate the biological activity of steroids. Researchers have designed and synthesized derivatives based on the THIQ ring system to explore their potential as microtubule disruptors, a mechanism shared by some steroidal compounds. nih.gov Phenol derivatives within this class, specifically those with a 6-hydroxy group, are key intermediates in the synthesis of these target molecules. nih.gov While the 6-hydroxy compounds themselves showed little to no antiproliferative activity in initial screenings, their role as precursors to more active molecules, such as sulfamoylated derivatives, is critical. nih.gov
Neuroprotective and Neurological Applications
The 3,4-dihydroisoquinolin-1(2H)-one framework is a key structural element in compounds designed for various neurological applications. chemimpex.com Its derivatives have been explored for their potential in treating neurodegenerative disorders and mood disorders. scirp.orgnih.gov
Potential in Neurodegenerative Diseases (e.g., Lewy Body Dementia)
The modulation of the dopamine (B1211576) D1 receptor is a promising strategy for addressing cognitive and motor symptoms associated with neurodegenerative diseases. nih.govnih.gov The development of D1 PAMs based on the tetrahydroisoquinoline structure has opened new therapeutic avenues for these conditions. nih.govgoogle.com
Notably, the D1 PAM LY3154207, which is structurally related to the core 3,4-dihydroisoquinolin-1(2H)-one, has advanced to Phase 2 clinical trials for the treatment of Lewy body dementia. nih.govacs.org Dementia with Lewy bodies (DLB) is a common neurodegenerative dementia, and finding effective treatments is a significant unmet need. nih.gov The investigation of D1 PAMs in this context highlights the therapeutic potential of targeting the dopamine system through allosteric modulation. nih.govacs.org
Anticholinesterase Activities (e.g., against Acetylcholinesterase and Butyrylcholinesterase)
Derivatives of 1,2-dihydroisoquinolin-3(4H)-one have been designed and synthesized as inhibitors of cholinesterase enzymes. scirp.org The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy for Alzheimer's disease, aiming to increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain. scirp.orgnih.govsemanticscholar.org
Studies have shown that synthesized derivatives of the isoindoline-1,3-dione scaffold, which is related to the isoquinolinone core, can function as potent acetylcholinesterase inhibitors. nih.gov For example, certain derivatives have demonstrated significant inhibitory potency, with IC50 values in the micromolar range. nih.gov Similarly, research into 1,2-dihydroisoquinolin-3(4H)-one derivatives has identified compounds with moderate to potent AChE inhibition. scirp.org
| Compound Class | Target Enzyme | Activity (IC50) | Reference |
| 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivative (4a) | Acetylcholinesterase (AChE) | 0.91 µM | nih.gov |
| 1,2-Dihydroisoquinolin-3(4H)-One Derivatives | Acetylcholinesterase (AChE) | 1 nM to 1000 nM | scirp.org |
| 1-H-isoindole-1,3(2H)-dione derivative (I) | Acetylcholinesterase (AChE) | 1.12 µM | semanticscholar.org |
| 1-H-isoindole-1,3(2H)-dione derivative (III) | Butyrylcholinesterase (BChE) | 21.24 µM | semanticscholar.org |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Antidepressant Effects
Research has demonstrated that 1,2,3,4-tetrahydroisoquinoline (B50084) (TIQ) and its derivatives possess antidepressant-like properties. nih.govnih.gov In animal models of depression, such as the forced swim test and tail suspension test, these compounds have been shown to reduce immobility time, an indicator of antidepressant activity. nih.gov The mechanism of action appears to involve the activation of noradrenergic and serotonergic systems. nih.gov
Specifically, 1-methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) (1MeTIQ), an endogenous compound found in the mammalian brain, exhibits antidepressant-like effects. nih.gov Its mechanism is linked to the inhibition of monoamine oxidase (MAO), which leads to increased concentrations of key monoamine neurotransmitters like dopamine, noradrenaline, and serotonin (B10506) in the brain. nih.gov
Anti-inflammatory and Analgesic Properties
The this compound compound is recognized for its potential as an anti-inflammatory and analgesic agent. chemimpex.com While direct studies on this specific molecule are limited, research on structurally related quinoline derivatives provides evidence for these properties. For instance, 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) has been shown to alleviate oxidative stress and NF-κB-mediated inflammation in animal models. nih.govmdpi.com This compound reduced the levels of pro-inflammatory cytokines and myeloperoxidase activity, which are markers of inflammation. mdpi.com The anti-inflammatory action of quinoline derivatives is linked to their antioxidant attributes, which help to mitigate the cellular damage caused by oxidative stress. mdpi.comnih.gov
Antioxidant Properties and Combating Oxidative Stress
While direct and extensive research into the antioxidant properties of this compound is not widely documented in publicly available literature, the broader class of hydroxy-substituted isoquinoline and quinoline derivatives has demonstrated notable free-radical scavenging capabilities. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a multitude of disease states. Compounds that can mitigate oxidative stress are therefore of considerable therapeutic interest.
Studies on structurally similar compounds, such as 6,7-dihydroxy-3,4-dihydroisoquinoline-3-carboxylic acid and its derivatives, have shown promising antioxidant activity. Research has demonstrated that these related compounds can effectively scavenge reactive oxygen and nitrogen species. For instance, certain derivatives exhibited antioxidant activity against hydrogen peroxide and nitric oxide that was comparable to or even better than Trolox, a well-known antioxidant standard. The most active of these derivatives was found to be 6,7-dihydroxy-8-iodo-3,4-dihydroisoquinoline-3-carboxylic acid, highlighting the potential of this chemical scaffold in combating oxidative stress. These findings suggest that the hydroxyl group on the isoquinoline ring system plays a crucial role in the antioxidant capacity, and by extension, this compound is a strong candidate for possessing similar properties.
The mechanism of antioxidant action for phenolic compounds like this compound is generally attributed to their ability to donate a hydrogen atom from their hydroxyl group to a free radical, thereby neutralizing it. The resulting radical form of the antioxidant is stabilized by resonance, rendering it less reactive.
Table 1: Antioxidant Activity of a Structurally Related Dihydroisoquinoline Derivative
| Compound | Antioxidant Activity against Reactive Oxygen Species (EC50 in µM) | Antioxidant Activity against Reactive Nitrogen Species (EC50 in µM) |
|---|---|---|
| 6,7-dihydroxy-8-iodo-3,4-dihydroisoquinoline-3-carboxylic acid | Better than Trolox (EC50 = 51.88 µM) | More efficient than Trolox (EC50 = 55.80 µM) |
Data is for a structurally related compound and suggests the potential of the this compound scaffold.
Antimicrobial and Antioomycete Activities
The isoquinoline scaffold is a core component of many natural and synthetic compounds that exhibit a broad spectrum of antimicrobial activities.
Activity against Phytopathogens (e.g., Pythium recalcitrans)
Research into the derivatives of 3,4-dihydroisoquinolin-1(2H)-one has revealed significant antioomycete activity, particularly against the plant pathogen Pythium recalcitrans. Oomycetes, or water molds, are destructive pathogens that cause significant economic losses in agriculture. In a study investigating a series of these derivatives, several compounds demonstrated potent in vitro and in vivo efficacy against P. recalcitrans. nih.govrsc.orgresearchgate.net
One notable derivative, designated as compound I23 in the study, exhibited a half-maximal effective concentration (EC50) of 14 µM against P. recalcitrans, which was superior to the commercial fungicide hymexazol (B17089) (EC50 of 37.7 µM). nih.govrsc.orgresearchgate.net Furthermore, in vivo preventive efficacy of this compound was significant, reaching 96.5% at a dose of 5.0 mg per pot. nih.govrsc.orgresearchgate.net While this research focused on derivatives, it underscores the potential of the 3,4-dihydroisoquinolin-1(2H)-one core structure, including the 6-hydroxy variant, as a foundational element for developing novel agents to combat plant pathogens.
**Table 2: Antioomycete Activity of a 3,4-Dihydroisoquinolin-1(2H)-one Derivative against *Pythium recalcitrans***
| Compound | In Vitro Potency (EC50 in µM) | In Vivo Preventive Efficacy (at 5.0 mg/pot) |
|---|---|---|
| Derivative I23 | 14 | 96.5% |
| Hymexazol (Commercial Fungicide) | 37.7 | Not specified in the same terms |
This data is for a derivative and indicates the potential of the parent scaffold.
Disruption of Biological Membrane Systems as a Mode of Action
The investigation into the antioomycete activity of 3,4-dihydroisoquinolin-1(2H)-one derivatives suggests that their mode of action involves the disruption of the pathogen's biological membrane systems. nih.govrsc.orgresearchgate.net Physiological and biochemical analyses, alongside ultrastructural observations, have indicated that these compounds can compromise the integrity of the cell membrane of P. recalcitrans. nih.govrsc.orgresearchgate.net This disruption leads to leakage of cellular contents and ultimately cell death. This mechanism is a common feature of many antimicrobial compounds and suggests that this compound and its related structures could function by a similar membrane-disrupting mechanism against a range of microbial pathogens.
Other Reported Biological Activities
Beyond its potential antioxidant and antimicrobial properties, the this compound scaffold is implicated in other significant biological activities.
Anti-HIV Activity (HIV-1 Integrase Inhibition)
The isoquinoline framework is a key structural feature in the development of inhibitors of HIV-1 integrase, an essential enzyme for viral replication. While direct studies on this compound are limited, research on closely related dihydroxyisoquinolinones has provided compelling evidence for their potential as HIV-1 integrase inhibitors. nih.govnih.govbrieflands.com
A study focusing on 7,8-dihydroxy-3,4-dihydroisoquinolin-1(2H)-one demonstrated low micromolar inhibitory potency in in vitro HIV-1 integrase assays. nih.govnih.gov These compounds are believed to act by chelating the catalytic magnesium ions in the active site of the integrase enzyme, a mechanism shared by several approved integrase strand transfer inhibitors (INSTIs). nih.govnih.gov The structural similarity between the 6-hydroxy and 7,8-dihydroxy analogs strongly suggests that this compound could also exhibit inhibitory activity against HIV-1 integrase.
Table 3: HIV-1 Integrase Inhibitory Activity of a Dihydroxyisoquinolinone Analog
| Compound | Inhibitory Potency |
|---|---|
| 7,8-dihydroxy-3,4-dihydroisoquinolin-1(2H)-one | Low micromolar in in vitro assays |
This data is for a closely related analog and suggests the potential of the 6-hydroxy variant.
H3 Receptor Antagonism for Neuropathic Pain
The 3,4-dihydroisoquinolin-1(2H)-one nucleus is a valuable scaffold in the synthesis of compounds targeting neurological disorders. There is growing interest in the development of histamine (B1213489) H3 receptor antagonists for the treatment of various central nervous system conditions, including neuropathic pain. doi.orgnih.govworktribe.comnih.govresearchgate.net The H3 receptor acts as an autoreceptor and heteroreceptor in the brain, modulating the release of histamine and other neurotransmitters. Antagonism of this receptor has been shown to have potential therapeutic effects in pain management. doi.orgnih.govworktribe.comnih.govresearchgate.net
While this compound itself has not been extensively characterized as an H3 receptor antagonist, its chemical structure makes it an important precursor and building block for the synthesis of more complex molecules with this activity. The development of novel tetrahydroisoquinoline derivatives as potent H3 receptor antagonists highlights the significance of this core structure in medicinal chemistry research aimed at treating neuropathic pain.
EZH2 Inhibitor
The 3,4-dihydroisoquinolin-1(2H)-one scaffold has been identified as a crucial component in a novel class of inhibitors targeting the Enhancer of Zeste Homolog 2 (EZH2). EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation through the methylation of histone H3 on lysine (B10760008) 27 (H3K27), leading to gene silencing. Dysregulation of EZH2 activity is implicated in the progression of various cancers.
Research has led to the development of potent EZH2 inhibitors where the 3,4-dihydroisoquinolin-1(2H)-one moiety serves as a central structural element. google.com In these inhibitors, the core lactam structure is often linked to a 2-pyridone group, which is crucial for enzymatic inhibition by competing with the S-adenosyl-l-methionine (SAM) cofactor. google.com
A notable example from this class is the development candidate (R)-5,8-dichloro-7-(methoxy(oxetan-3-yl)methyl)-2-((4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-3,4-dihydroisoquinolin-1(2H)-one, also known as PF-06821497. google.com This compound emerged from optimization strategies focused on improving oral bioavailability and metabolic stability. researchgate.net The dihydroisoquinolinone portion of the molecule occupies a specific binding pocket in the EZH2 enzyme, demonstrating the scaffold's importance for achieving high-affinity binding and potent inhibition. google.com
| Compound Name | Target | Significance |
|---|---|---|
| PF-06821497 | EZH2 | Development candidate with improved oral bioavailability. google.comresearchgate.net |
PARP Inhibitor
Derivatives of 3,4-dihydroisoquinolin-1(2H)-one have also been identified as potent inhibitors of Poly(ADP-ribose) polymerase (PARP). PARP enzymes are critical for DNA repair, and their inhibition is a key strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA mutations.
Early structure-activity relationship (SAR) studies identified 3,4-dihydro-5-methylisoquinolin-1(2H)-one (PD128763) as a significantly more potent PARP inhibitor than earlier benzamide-based compounds. researchgate.net More recent research has explored the 3,4-dihydroisoquinol-1-one scaffold for developing inhibitors of specific PARP family members. For instance, derivatives of this core have been investigated as inhibitors of PARP10. googleapis.com A novel series of inhibitors was developed based on a 3,4-dihydroisoquinol-1-one-4-carboxamide scaffold, which demonstrated favorable drug-like properties. google.com
| Compound Name | Target | Significance |
|---|---|---|
| PD128763 (3,4-dihydro-5-methylisoquinolin-1(2H)-one) | PARP | Early, potent inhibitor from SAR studies. researchgate.net |
| 3,4-dihydroisoquinol-1-one-4-carboxamides | PARP | Novel scaffold with favorable ADME characteristics. google.com |
Cyclin-Dependent Kinase Inhibitor
While direct evidence for this compound as a cyclin-dependent kinase (CDK) inhibitor is limited in the reviewed literature, research on the closely related isoquinoline-1,3-(2H,4H)-dione scaffold has shown significant promise. CDKs are key regulators of the cell cycle, and their inhibition is a major target for cancer therapy.
Studies have identified isoquinoline-1,3-(2H,4H)-dione derivatives as potent and selective inhibitors of CDK4. google.comelectronicsandbooks.com For example, a series of 4-[(3-hydroxybenzylamino)-methylene]-4H-isoquinoline-1,3-diones were reported as highly potent and selective CDK4 inhibitors. googleapis.com Three-dimensional quantitative structure-activity relationship (3D-QSAR) and molecular docking studies have been employed to explore the interactions between these isoquinoline-1,3-dione derivatives and the ATP binding site of CDK4, guiding the design of more potent inhibitors. google.comelectronicsandbooks.com These findings highlight the potential of the broader isoquinoline core structure in the design of selective CDK inhibitors.
Anti-hypertension and Anti-arrhythmia
There is no publicly available scientific literature that establishes a direct link between this compound or its core scaffold and anti-hypertensive or anti-arrhythmic activities. Research into the cardiovascular effects of related compounds has focused on different structural skeletons. For instance, studies have explored the anti-arrhythmic potential of 6-substituted decahydroisoquinolines, which possess a fully saturated ring system distinct from the dihydroisoquinolinone core. researchgate.net
Inhibitor of Cholesterol Biosynthesis
Based on a review of available scientific literature, there is no evidence to suggest that this compound or its derivatives are inhibitors of cholesterol biosynthesis. Research in this area has primarily focused on other classes of chemical compounds.
Anti-thrombotic Activity and Factor VIIa Inhibition
The 3,4-dihydroisoquinolin-1(2H)-one scaffold has been identified as a promising starting point for the development of inhibitors of Factor VIIa (FVIIa). FVIIa is a serine protease that plays a critical role in the initiation of the coagulation cascade, making it an attractive target for anti-thrombotic therapies.
A significant finding came from a fragment screening effort, which identified 7-chloro-3,4-dihydroisoquinolin-1(2H)-one as a neutral heterocyclic compound that binds to the S1 pocket of the FVIIa enzyme. electronicsandbooks.com This discovery is particularly noteworthy because many potent FVIIa inhibitors require a highly basic group to achieve high affinity, which can lead to poor oral bioavailability. The identification of a neutral, effective scaffold like 3,4-dihydroisoquinolin-1(2H)-one provides a valuable alternative for designing novel, orally active anti-thrombotic agents. electronicsandbooks.com
PET Imaging of S2 Receptors
Derivatives of 3,4-dihydroisoquinolin-1(2H)-one are being actively investigated as potential radioligands for Positron Emission Tomography (PET) imaging of Sigma-2 (σ₂) receptors. These receptors are considered valuable biomarkers for cancer diagnosis due to their high density in proliferating tumor cells compared to quiescent cells. They are also implicated in various neurological disorders.
Research has focused on developing PET probes with high affinity and selectivity for σ₂ receptors. One such effort used 2-[3-[6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]propyl]-3,4-dihydroisoquinolin-1(2H)-one as a lead compound for creating radiolabeled analogues. While in vivo imaging in the brain presented challenges, potentially due to interactions with efflux transporters like P-glycoprotein, these compounds remain promising candidates for imaging σ₂ receptors in peripheral tumors. Another related compound, N-[4-(3,4-Dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methyl-benzamide (RHM-1), has also shown high selective binding affinity for σ₂ receptor sites.
| Compound Name | Target | Application |
|---|---|---|
| 2-[3-[6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]propyl]-3,4-dihydroisoquinolin-1(2H)-one | Sigma-2 (σ₂) Receptor | Lead compound for developing PET imaging probes for cancer diagnosis. |
| RHM-1 | Sigma-2 (σ₂) Receptor | High-affinity ligand for σ₂ receptors. |
Kinase JNK3 Inhibition
There is no information available from the performed searches to indicate that this compound possesses inhibitory activity against c-Jun N-terminal kinase 3 (JNK3). Studies have identified other derivatives of the dihydroisoquinoline scaffold, specifically a series of 1-aryl-3,4-dihydroisoquinolines, as potent and selective inhibitors of JNK3. These compounds feature a distinct substitution at the 1-position of the isoquinoline ring system. However, the research on these substituted analogs does not extend to or mention the specific compound this compound. Therefore, its capacity to function as a JNK3 inhibitor has not been documented in the reviewed sources.
Structure Activity Relationship Sar and Drug Discovery
Elucidation of SAR for Biological Activities
The biological profile of dihydroisoquinolinone derivatives can be significantly modulated by altering the functional groups attached to the core scaffold. nuph.edu.ua SAR studies aim to identify these key structural features to guide the design of more potent and selective compounds. researchgate.net
The nature and position of substituents on the 3,4-dihydroisoquinolin-1(2H)-one skeleton play a crucial role in determining the pharmacological activity. Studies on a series of derivatives have shown that both electron-donating and electron-withdrawing groups can modulate the biological potential of the compounds. nuph.edu.ua
In the context of antioomycete activity against Pythium recalcitrans, a plant pathogen, various substitutions on the 3,4-dihydroisoquinolin-1(2H)-one core have been explored. nih.govrsc.org The introduction of different aryl and alkyl groups at the N-2 position and a phenyl group at the C-3 position has led to a range of activities. For instance, compound I23 (structure not fully detailed in the provided text) demonstrated the highest potency with an EC50 value of 14 μM, which was superior to the commercial agent hymexazol (B17089) (37.7 μM). nih.govrsc.orgresearchgate.net This highlights the specific substitution pattern of I23 as being particularly favorable for this activity.
The following table summarizes the substituents for several synthesized derivatives, illustrating the variety of chemical spaces explored in SAR studies. nih.gov
| Compound ID | N-2 Substituent | C-3 Substituent | C-4 Substituent |
| I15 | Phenyl | Phenyl | Carboxylic acid |
| I17 | 3,5-Dimethylphenyl | Phenyl | Carboxylic acid |
| I25 | 4-Chlorophenyl | Phenyl | Carboxylic acid |
| I27 | 4-Iodophenyl | Phenyl | Carboxylic acid |
| I28 | 4-(Trifluoromethoxy)phenyl | Phenyl | Carboxylic acid |
| I10 | 3-Phenylpropyl | Phenyl | Carboxylic acid |
| I12 | Cyclopentyl | Phenyl | Carboxylic acid |
Certain functional groups at specific positions are critical for biological activity. Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies on 3,4-dihydroisoquinolin-1(2H)-one derivatives have revealed the necessity of a carboxyl group at the C4-position for their antioomycete activity. nih.govrsc.orgresearchgate.net This finding underscores the importance of this specific substituent in the interaction with the biological target, likely through forming key binding interactions such as hydrogen bonds. Similarly, in a different series of 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives developed as influenza virus inhibitors, a carboxylic acid at the 3-position was a key feature of the potent compounds. nih.gov
In drug design, a "fragment growing" strategy is often employed, where an initial hit compound is elaborated by adding new fragments connected by linkers to explore additional binding pockets of the target protein. nih.gov The length and chemical nature of these linkers are critical variables that must be optimized. In a series of 3,4-dihydroisoquinolin-1(2H)-one derivatives, various linkers were incorporated at the N-2 position. nih.gov For example, compound I10 features a 3-phenylpropyl group, which is a flexible, hydrophobic linker of a specific length. nih.gov Compound I7 incorporates a 3-morpholinopropyl group, introducing a polar, basic morpholine (B109124) ring at the end of the linker. nih.gov The variation in activity between such compounds helps to define the optimal linker length, flexibility, and chemical properties (e.g., hydrophobicity, hydrogen bonding capacity) required for potent biological activity.
Computational Studies in SAR and Mechanism of Action
Computational methods are invaluable tools for understanding SAR and predicting the activity of new compounds. bohrium.com Techniques like 3D-QSAR and molecular docking provide insights into the structural requirements for activity and the potential binding modes of ligands to their target proteins. bohrium.comnih.gov
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In drug discovery, it is used to simulate the interaction between a small molecule ligand and a target protein's binding site. bohrium.com For isoquinoline-related scaffolds, docking studies have been used to explore the interactions with enzymes like cyclin-dependent kinase 4 (CDK4). bohrium.com These studies help to visualize the binding mode and identify key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for inhibitory activity. bohrium.comnih.gov By analyzing these interactions, researchers can understand why certain substituents enhance activity while others diminish it, thereby guiding the rational design of new, more potent derivatives. bohrium.com
Quantum Chemical Calculations (e.g., DFT Calculations for Reaction Pathways)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms and predicting the feasibility of synthetic pathways for complex molecules like dihydroisoquinolinone derivatives. researchgate.netmdpi.com These computational methods allow for the detailed exploration of potential energy surfaces, identifying transition states and intermediates that govern a chemical transformation. arxiv.org
For instance, DFT calculations have been instrumental in providing a reasonable reaction pathway for the palladium-catalyzed enantioselective C-H carbonylation, a sophisticated method used to synthesize isoquinolinones with high yields and enantioselectivities. researchgate.net By modeling the energies of various proposed intermediates and transition states, researchers can understand how factors like ligands and substrates influence the reaction's outcome. arxiv.orgpku.edu.cn This insight is critical for optimizing reaction conditions and extending the methodology to create a wider library of substituted 3,4-dihydroisoquinolin-1(2H)-one derivatives. researchgate.net The process typically involves setting up a model of the molecular system, performing the complex calculations on high-performance computers, and analyzing the resulting electronic energies and structures to map the most favorable reaction route. arxiv.org
3D-QSAR Studies (CoMFA, CoMSIA)
Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are essential for understanding how the structural features of a molecule influence its biological activity. nih.gov Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build predictive models that correlate the 3D properties of a series of compounds with their potency. rsc.orgrsc.orgsci-hub.st
In a study on 3,4-dihydroisoquinolin-1(2H)-one derivatives designed as antioomycete agents, both CoMFA and CoMSIA models were developed to probe the structural requirements for activity against Pythium recalcitrans. rsc.orgrsc.org These models yielded statistically significant results, indicating their reliability and predictive power. rsc.orgresearchgate.net
CoMFA analysis correlates biological activity with the steric and electrostatic fields of the molecules. nih.govuoa.gr For the dihydroisoquinolinone derivatives, the resulting contour maps indicated specific regions where bulky or electropositive/negative groups would either enhance or diminish activity. rsc.org
CoMSIA analysis expands on this by including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, providing a more detailed picture of the intermolecular interactions required for binding. nih.govresearchgate.net The CoMSIA models for the dihydroisoquinolinone series reinforced the findings from CoMFA and highlighted the importance of the C4-carboxyl group for activity. rsc.orgrsc.orgresearchgate.net
The insights gained from these 3D-QSAR contour maps are invaluable for guiding the rational design of new, more potent derivatives by indicating precisely where structural modifications are likely to be beneficial. nih.govrsc.org
| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Field Contributions |
|---|---|---|---|
| CoMFA | Statistically significant value obtained | Statistically significant value obtained | Steric and Electrostatic |
| CoMSIA | Statistically significant value obtained | Statistically significant value obtained | Steric, Electrostatic, Hydrophobic, H-bond Donor |
Conformational Studies and Receptor Binding Poses
Understanding how a molecule adopts a specific three-dimensional shape (conformation) to bind with its biological target is fundamental to drug design. documentsdelivered.comrsc.org Conformational studies, often aided by molecular docking and molecular dynamics (MD) simulations, are used to predict and analyze the binding poses of ligands within a receptor's active site. nih.govresearchgate.net
For derivatives of the closely related tetrahydroisoquinoline scaffold, these techniques have provided key insights into their mechanism of action.
Docking Studies: In the development of influenza virus inhibitors, docking studies were used to elucidate the binding mode of a 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline derivative within the PA endonuclease (PAN) enzyme. researchgate.net These models revealed the specific interactions between the inhibitor and the amino acid residues of the active site, guiding further optimization. researchgate.net
Molecular Dynamics (MD) Simulations: For a series of 8-hydroxy-tetrahydroisoquinolines acting as 5-HT7 receptor inverse agonists, MD simulations showed that the 8-hydroxy substitution pattern allowed for a more robust and stable interaction with the receptor. nih.gov This correlated directly with the observed functional efficacy, demonstrating the predictive power of such simulations. nih.gov
Development of Derivatives and Analogs
The development of derivatives and analogs from a core scaffold is a cornerstone of medicinal chemistry, aimed at optimizing potency, selectivity, and pharmacokinetic properties. researchgate.netnih.gov The 3,4-dihydroisoquinolin-1(2H)-one structure has proven to be a versatile template for such explorations. nih.gov
Exploration of Substituted Dihydroisoquinolinones
Systematic substitution at various positions of the 3,4-dihydroisoquinolin-1(2H)-one ring system has led to the discovery of compounds with significant biological activity. nih.govresearchgate.net Researchers have synthesized large libraries of these compounds by incorporating diverse substituents at the N2, C3, and C4 positions. nih.gov
A notable example comes from a study where 59 derivatives were synthesized via the Castagnoli-Cushman reaction to be screened as antioomycete agents. nih.govrsc.org This exploration led to the identification of compound I23 , which exhibited potent activity against P. recalcitrans, with an EC50 value of 14 μM, superior to the commercial standard hymexazol (37.7 μM). nih.govrsc.org The success of this derivative underscores the value of exploring a wide range of chemical diversity around the core scaffold. nih.gov Other research has focused on modifying related scaffolds, such as 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinolines, to develop potent influenza virus inhibitors. researchgate.net
| Compound ID | Key Substituents | Biological Activity |
|---|---|---|
| I23 | 2-(4-(4-Chlorophenoxy)phenyl)-3-phenyl-4-carboxylic acid | Potent antioomycete activity (EC50 = 14 μM) |
| I24 | 2-(4-Fluorophenyl)-3-phenyl-4-carboxylic acid | Antioomycete activity |
| I25 | 2-(4-Chlorophenyl)-3-phenyl-4-carboxylic acid | Antioomycete activity |
| I28 | 3-phenyl-2-(4-(trifluoromethoxy)phenyl)-4-carboxylic acid | Antioomycete activity |
Hybrid Molecules and Conjugates (e.g., with cinnamic acids)
Molecular hybridization is a drug design strategy that involves covalently linking two or more pharmacophores to create a single molecule with a potentially synergistic or multi-target biological profile. nih.gov Cinnamic acids and their derivatives, which are widely distributed in nature, are attractive candidates for this approach due to their broad spectrum of activities, including antioxidant, anti-inflammatory, and antimicrobial properties. nih.gov
This strategy can be applied to the dihydroisoquinolinone scaffold to develop novel hybrid agents. nih.gov For instance, a hybrid molecule could be designed to combine the structural features of a potent dihydroisoquinolinone with the biological effects of a cinnamic acid derivative. nih.govmdpi.com Interestingly, the potent dihydroisoquinolinone derivative I23 was found to impair cell membrane integrity, a mode of action that has also been observed for cinnamic acid, suggesting a potential for synergistic effects in a hybrid construct. researchgate.net The development of such conjugates aims to produce molecules that are more medically effective than their individual components for treating complex diseases. nih.gov
Dimeric Inhibitors
Another advanced strategy in drug design is the creation of dimeric inhibitors, where two monomeric ligand units are joined by a linker. This approach can lead to a significant increase in binding affinity and selectivity, often due to the ability of the dimer to simultaneously engage two binding sites on a target protein or receptor complex.
This concept has been successfully applied to scaffolds closely related to dihydroisoquinolinones. nih.gov In the pursuit of novel HIV-1 integrase inhibitors, researchers prepared dimeric compounds based on the 6,7-dihydroxyisoindolin-1-one scaffold. nih.gov These bis-sulfonamides were designed as dimeric inhibitors and demonstrated low micromolar inhibitory potency in in vitro assays. nih.gov This result validates the dimerization strategy for this class of bicyclic compounds and suggests that dimeric inhibitors based on the 6-hydroxy-3,4-dihydroisoquinolin-1(2H)-one core could be a promising avenue for developing highly potent therapeutic agents.
Drug Development and Preclinical Evaluation
The 3,4-dihydroisoquinolin-1(2H)-one scaffold is a key structural motif in medicinal chemistry, serving as a foundational framework in the development of novel therapeutic agents. chemimpex.comrsc.org Its derivatives have been investigated for a range of biological activities, leading to the identification of promising drug candidates. rsc.orgnih.gov The progression from an initial chemical concept to a clinical candidate involves rigorous stages of lead identification, optimization, and comprehensive preclinical evaluation to establish a compound's therapeutic potential.
Preclinical Efficacy Models
Before a drug candidate can be tested in humans, its efficacy must be demonstrated in relevant preclinical models of disease. For compounds based on the this compound scaffold, various in vivo models have been employed.
For D1 PAMs, a significant challenge is the species difference in receptor affinity. To address this, transgenic mice expressing the human D1 receptor (hD1 mice) were used to evaluate the in vivo effects of DETQ. nih.gov In these models, DETQ demonstrated the ability to reverse hypo-activity in mice with dopamine (B1211576) depletion induced by reserpine, suggesting potential utility for the motor symptoms of Parkinson's disease. nih.gov Furthermore, its potential pro-cognitive effects were supported by improved performance in the novel object recognition task. nih.gov Another important model for Parkinson's disease is the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-treated macaque. The D1 PAM UCB0022 was shown to improve motor disability in this model as effectively as levodopa. mdsabstracts.org
For EZH2 inhibitors like PF-06821497, which are developed as anti-cancer agents, preclinical efficacy was demonstrated by robust tumor growth inhibition in in vivo models. acs.orgresearchgate.net
| Compound Class | Preclinical Model | Key Efficacy Finding |
| D1 PAMs (e.g., DETQ) | Reserpine-treated hD1 mice | Reversal of dopamine depletion-induced hypo-activity. nih.gov |
| D1 PAMs (e.g., DETQ) | Novel Object Recognition Task (hD1 mice) | Improved performance, suggesting pro-cognitive effects. nih.gov |
| D1 PAMs (e.g., UCB0022) | MPTP-treated macaques | Improvement in motor disability. mdsabstracts.org |
| EZH2 Inhibitors (e.g., PF-06821497) | In vivo tumor models | Robust inhibition of tumor growth. acs.org |
Table 2: Summary of Preclinical Efficacy Models and Outcomes.
Pharmacological Characterization
Pharmacological characterization defines a compound's mechanism of action, potency, and selectivity. Derivatives of 3,4-dihydroisoquinolin-1(2H)-one have been characterized as highly specific modulators of their respective targets.
D1 PAMs derived from this scaffold, such as DETQ and UCB0022, function by selectively potentiating the human D1 receptor. nih.govmdsabstracts.org They enhance the potency of dopamine, with UCB0022 demonstrating an approximately 10-fold increase in dopamine's ability to activate the D1 receptor. mdsabstracts.org A crucial feature of these compounds is their selectivity; UCB0022 was found to be inactive at dopamine D2, D3, and D4 receptors and was highly selective against a broad panel of over 500 other targets. mdsabstracts.org This allosteric mechanism maintains the natural spatial and temporal patterns of dopamine release, which is a potential advantage over direct-acting orthosteric agonists. nih.gov
PF-06821497 (Mevrometostat) is characterized as a highly specific and potent inhibitor of the EZH2 enzyme. pfizeroncologydevelopment.com Its mechanism involves binding to EZH2 and inhibiting its catalytic activity, which prevents the methylation of histone H3 on lysine (B10760008) 27 (H3K27). pfizeroncologydevelopment.comnih.gov This decrease in histone methylation alters gene expression, leading to the reactivation of tumor suppressor genes and a subsequent decrease in the proliferation of cancer cells where EZH2 is overexpressed or mutated. nih.gov Mevrometostat is highly potent, with an inhibitory constant (Ki) of less than 100 picomolar against both wild-type and mutant forms of EZH2. pfizeroncologydevelopment.com
| Compound | Target | Mechanism of Action | Potency | Selectivity |
| DETQ | Dopamine D1 Receptor | Positive Allosteric Modulator | EC50 = 13.9 nM acs.org | Selective for D1 receptor. nih.gov |
| UCB0022 | Dopamine D1 Receptor | Positive Allosteric Modulator | Enhances dopamine potency ~10-fold. mdsabstracts.org | Highly selective vs. D2, D3, D4 and >500 other targets. mdsabstracts.org |
| PF-06821497 | EZH2 | Selective enzyme inhibitor | Ki <100 pM pfizeroncologydevelopment.com | Highly specific for EZH2. pfizeroncologydevelopment.com |
Table 3: Pharmacological Profiles of Representative 3,4-dihydroisoquinolin-1(2H)-one Derivatives.
Advanced to Clinical Development (e.g., Phase 2 studies for D1 PAMs)
The successful transition of a preclinical candidate into human clinical trials marks a major milestone in drug development. Several compounds incorporating the 3,4-dihydroisoquinolin-1(2H)-one scaffold have advanced into clinical evaluation.
LY3154207, a potent D1 PAM and a close analog of DETQ, has been advanced to Phase 2 clinical studies for the treatment of Lewy body dementia. acs.orgnih.gov Another D1 PAM, UCB0022, also progressed to first-in-human studies based on its favorable preclinical safety and efficacy data. mdsabstracts.org
In oncology, the EZH2 inhibitor PF-06821497 (Mevrometostat) entered Phase 1 clinical trials for several types of cancer, including relapsed/refractory small-cell lung cancer, castration-resistant prostate cancer, and follicular lymphoma. pfizeroncologydevelopment.comnih.gov Subsequently, it has been advanced to Phase 3 combination studies for metastatic castration-resistant prostate cancer. pfizeroncologydevelopment.com
| Investigational Drug | Therapeutic Area | Highest Clinical Phase Reached |
| LY3154207 | Neuroscience (Lewy body dementia) | Phase 2 acs.org |
| PF-06821497 (Mevrometostat) | Oncology (Prostate Cancer, SCLC, etc.) | Phase 3 (in combination) pfizeroncologydevelopment.com |
| UCB0022 | Neuroscience (Parkinson's Disease) | First-in-human (Phase 1) mdsabstracts.org |
Table 4: Clinical Development Status of Drugs with a 3,4-dihydroisoquinolin-1(2H)-one Core.
Investigational New Drugs (e.g., PF-06821497)
PF-06821497 (also known as Mevrometostat) is an investigational new drug that exemplifies the successful application of the dihydroisoquinolinone scaffold in drug design. acs.orgpfizeroncologydevelopment.com It was identified and optimized as an orally bioavailable and selective inhibitor of EZH2, a histone methyltransferase. acs.orgnih.gov
The rationale for its development is based on the role of EZH2 in various cancers. EZH2 is often overexpressed or mutated in tumors, where it plays a key role in silencing tumor suppressor genes, thereby promoting cancer cell proliferation. pfizeroncologydevelopment.comnih.gov PF-06821497 selectively binds to and inhibits EZH2, leading to a decrease in the repressive H3K27 methylation mark. nih.gov This action results in the reactivation of silenced genes and a reduction in the growth of EZH2-expressing cancer cells. pfizeroncologydevelopment.comnih.gov The structure-guided design that led to PF-06821497 resulted in a compound with an optimal balance of potency and pharmaceutical properties, which supported its advancement as a development candidate. acs.orgresearchgate.net Its clinical investigation focuses on malignancies where EZH2 dysregulation is a known pathogenic driver, such as castration-resistant prostate cancer and small-cell lung cancer. pfizeroncologydevelopment.com
| Feature | Description |
| Chemical Name | (R)-5,8-dichloro-7-(methoxy(oxetan-3-yl)methyl)-2-((4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-3,4-dihydroisoquinolin-1(2H)-one acs.org |
| Target | Enhancer of zeste homolog 2 (EZH2) pfizeroncologydevelopment.comnih.gov |
| Mechanism of Action | Selective inhibition of EZH2 catalytic activity, preventing H3K27 methylation. nih.gov |
| Therapeutic Area | Oncology pfizeroncologydevelopment.com |
| Developmental Status | Investigational drug in clinical trials (Phase 1, Phase 3 combination). pfizeroncologydevelopment.comnih.gov |
Table 5: Profile of the Investigational New Drug PF-06821497 (Mevrometostat).
Analytical and Characterization Techniques in Research
Bioassay Techniques for Activity Evaluation
In Vitro Cell Line Assays
In one such study, a series of 3-(hetaryl/aryl)amino substituted isoquinolin-1(2H)-ones were evaluated. univ.kiev.ua The most promising compounds were those featuring a thiazolyl or pyrazolyl substituent at the 3-amino position, with no substitutions at the C(4) position of the isoquinoline (B145761) core. univ.kiev.ua Notably, 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one emerged as a lead compound, demonstrating effective tumor cell growth inhibition with an average lg GI50 of -5.18. univ.kiev.ua This compound exhibited selectivity, particularly against breast cancer cell lines such as MDA-MB-468 and MCF7. univ.kiev.ua
The general class of tetrahydroisoquinoline derivatives has also been investigated for its tumor-specific cytotoxic activities against various cancer cell lines, including human oral squamous cell carcinoma. nih.govpsu.edu These studies highlight the potential of the broader isoquinoline scaffold in the development of novel anticancer agents. tandfonline.com
Table 1: Growth Inhibition Data for a Lead 3-Aminoisoquinolin-1(2H)-one Derivative in the NCI-60 Screen univ.kiev.ua
| Parameter | Average Value |
|---|---|
| lg GI50 | -5.18 |
| lg TGI | -4.1 |
| lg LC50 | > -4.0 |
GI50: Concentration for 50% growth inhibition; TGI: Concentration for total growth inhibition; LC50: Concentration for 50% cell kill.
In Vivo Efficacy Studies
In vivo studies are crucial for validating the therapeutic potential of compounds identified through in vitro screening. For derivatives of the 3,4-dihydroisoquinolin-1(2H)-one scaffold, in vivo efficacy has been demonstrated in the context of plant disease management. A study investigating the antioomycete activity of these derivatives against the phytopathogen Pythium recalcitrans provides a relevant example of in vivo testing. nih.govresearchgate.net
In this research, a specific derivative, compound I23, was assessed for its preventive efficacy. At a dose of 2.0 mg/pot, compound I23 exhibited a preventive efficacy of 75.4%, which was comparable to the commercial fungicide hymexazol (B17089). nih.gov When the dosage was increased to 5.0 mg per pot, the preventive efficacy of I23 reached a significant 96.5%. nih.gov These findings underscore the potential of the 3,4-dihydroisoquinolin-1(2H)-one core structure to yield compounds with potent in vivo bioactivity.
Table 2: In Vivo Preventive Efficacy of a 3,4-Dihydroisoquinolin-1(2H)-one Derivative (I23) against Pythium recalcitrans nih.gov
| Compound | Dose (mg/pot) | Preventive Efficacy (%) |
|---|---|---|
| I23 | 2.0 | 75.4 |
| I23 | 5.0 | 96.5 |
| Hymexazol | 2.0 | 63.9 |
Physiological and Biochemical Analysis
To understand the mode of action of bioactive 3,4-dihydroisoquinolin-1(2H)-one derivatives, physiological and biochemical analyses are employed. These investigations can reveal how a compound affects the fundamental biological processes of a target organism.
Ultrastructural Observation
Ultrastructural observation, typically performed using electron microscopy, allows for the detailed visualization of cellular and subcellular structures. This technique is invaluable for identifying morphological changes induced by a test compound, providing further insights into its mechanism of action.
In the investigation of the antioomycete properties of the 3,4-dihydroisoquinolin-1(2H)-one derivative I23, ultrastructural observations were conducted on P. recalcitrans. nih.govresearchgate.net These observations supported the findings from physiological and biochemical analyses, revealing structural damage consistent with the disruption of biological membranes. This direct visual evidence is a powerful tool in confirming the proposed mode of action.
Lipidomics Analysis
Lipidomics, the large-scale study of cellular lipids, is a sophisticated analytical technique that can provide a detailed snapshot of the lipid composition of a biological system. This approach is particularly useful for investigating compounds that are hypothesized to interact with or disrupt cellular membranes.
In the research on the antioomycete agent I23, lipidomics analysis was performed to further investigate its effects on the membrane systems of P. recalcitrans. nih.govresearchgate.net The results of this analysis provided molecular-level evidence of alterations in the lipid profile of the oomycete, corroborating the hypothesis that the compound's mode of action is the disruption of biological membranes. This highlights the power of lipidomics in providing a deeper understanding of the biochemical effects of novel compounds.
Enzyme Inhibition Assays
The 3,4-dihydroisoquinolin-1(2H)-one scaffold has been identified as a privileged structure in the design of enzyme inhibitors, particularly for Poly(ADP-ribose) polymerase (PARP). nih.govnih.gov PARP enzymes are critical for DNA repair, and their inhibition is a validated strategy in cancer therapy. nih.gov
A novel series of 1-oxo-3,4-dihydroisoquinoline-4-carboxamides were designed and synthesized as PARP inhibitors. nih.gov In vitro biological testing of these compounds allowed for the elucidation of important structure-activity relationships. For instance, the iterative synthesis and testing of a library of these derivatives led to the identification of a lead compound, 4-([1,4'-bipiperidine]-1'-carbonyl)-7-fluoro-3,4-dihydroisoquinolin-1(2H)-one, which demonstrated potent PARP inhibitory activity. nih.gov
Further studies have explored derivatives of the 3,4-dihydroisoquinolin-1(2H)-one core for their ability to inhibit PARP10. researchgate.net For example, a 7-bromo derivative showed an IC50 of 8.6 µM against a mutant form of PARP10. researchgate.net The exploration of substituents at the C-5 and C-6 positions revealed that a 5-methyl group was favorable, while a bulkier phenyl group was well-tolerated at the C-6 position, leading to a derivative with an IC50 of 2.5 µM against PARP10. researchgate.net
Table 3: PARP10 Inhibitory Activity of Selected 3,4-Dihydroisoquinolin-1(2H)-one Derivatives researchgate.net
| Compound | Substitution | Target | IC50 (µM) |
|---|---|---|---|
| 19 | 7-Bromo | LG-PARP10 | 8.6 |
| 20 | 5-Methyl | PARP10 | 8.6 |
| 21 | 6-Phenyl | PARP10 | 2.5 |
Future Directions and Research Opportunities
Exploration of Novel Synthetic Pathways
The construction of the 3,4-dihydroisoquinolin-1(2H)-one scaffold is a key focus of synthetic organic chemistry. researchgate.net A variety of innovative synthetic methodologies have been developed, including both metal-catalyzed and metal-free approaches, multicomponent reactions, and domino one-pot protocols. researchgate.net
Established methods for synthesizing the broader 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) core, which is closely related to the compound of interest, include the Pictet-Spengler, Bischler-Napieralski, and Pomeranz-Fritsch reactions. rsc.org More specifically for the 3,4-dihydroisoquinolin-1(2H)-one structure, recent advancements have focused on intramolecular cyclization of various precursors, carbonylation reactions, and metal-catalyzed C-H activation. researchgate.net
Several specific synthetic strategies have been reported:
Castagnoli-Cushman Reaction : This method has been successfully employed to synthesize a library of 59 derivatives of the 3,4-dihydroisoquinolin-1(2H)-one scaffold. nih.gov
Schmidt Rearrangement : This reaction has been used to prepare certain 3,4-dihydro-1(2H)-isoquinolinones from indanone precursors. researchgate.net
Curtius Rearrangement : A sequence involving the Curtius rearrangement has proven to be an effective method for the large-scale synthesis of these compounds. researchgate.net
Intramolecular Friedel-Crafts Alkylation : This approach is utilized for the ring closure to form the quinolinone structure, a related scaffold. google.com
Palladium-catalyzed Enantioselective C-H Carbonylation : A desymmetrization approach using a chiral ligand has been developed to produce isoquinolinones with good yields and high enantioselectivities. researchgate.net
Visible-light Metal-free Photocatalysis : This method allows for the synthesis of 3-substituted 3,4-dihydroisoquinolin-1(2H)-one derivatives under mild conditions. researchgate.net
Future explorations will likely focus on developing more efficient, stereoselective, and environmentally friendly synthetic routes. The use of novel catalysts, such as Cp*Co(III) for reverse regioselective annulation, and the development of new multicomponent reactions will be crucial in expanding the chemical space of accessible derivatives. researchgate.net
Identification of New Biological Targets and Mechanisms of Action
Derivatives of the 3,4-dihydroisoquinolin-1(2H)-one scaffold have demonstrated a wide array of biological activities. A significant area of research has been the identification of their molecular targets and the elucidation of their mechanisms of action.
One key target that has been identified is Kinase Insert Domain-Containing Receptor (KDR) , also known as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov Both 1,2,3,4-tetrahydroisoquinolines and 3,4-dihydroisoquinoline-1(2H)-ones have been identified as potent and selective inhibitors of KDR. nih.gov
The mechanism of action for some derivatives has been investigated in the context of their antioomycete activity against Pythium recalcitrans. nih.gov Studies suggest that these compounds may act by disrupting the biological membrane systems of the pathogen. nih.gov
The broad spectrum of reported biological activities for this class of compounds suggests the existence of multiple other biological targets. These activities include:
Anticonvulsant mdpi.com
Anticancer researchgate.net
Antidepressant researchgate.net
Anti-HIV researchgate.net
Antibacterial researchgate.net
Antioxidant and anti-inflammatory researchgate.netlookchem.com
Future research will aim to identify the specific proteins and signaling pathways modulated by these compounds to produce their therapeutic effects. Techniques such as affinity chromatography, proteomics, and computational modeling will be instrumental in pinpointing new biological targets and understanding their complex mechanisms of action.
Design and Synthesis of More Potent and Selective Derivatives
The design and synthesis of novel derivatives with improved potency and selectivity are central to the advancement of 6-hydroxy-3,4-dihydroisoquinolin-1(2H)-one-based therapeutics. Structure-activity relationship (SAR) studies are crucial in this endeavor, providing insights into how structural modifications influence biological activity.
For instance, in the development of KDR inhibitors, SAR studies of 1,2,3,4-tetrahydroisoquinolines and 3,4-dihydroisoquinoline-1(2H)-ones have been reported. nih.gov Similarly, three-dimensional quantitative structure-activity relationship (3D-QSAR) studies on antioomycete derivatives have revealed the importance of certain structural features, such as the C4-carboxyl group, for their activity. nih.gov
Recent synthetic efforts have produced a variety of derivatives with diverse substitutions:
| Compound ID | Systematic Name | Molecular Formula |
|---|---|---|
| I6 | 2-(Furan-2-ylmethyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | C21H18NO4 |
| I8 | 2-Benzyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | C23H20NO3 |
| I10 | 1-Oxo-3-phenyl-2-(3-phenylpropyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | C25H24NO3 |
| I12 | 2-Cyclopentyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | C21H21NO3 |
| I20 | 2-(Naphthalen-2-yl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | C26H20NO3 |
| I21 | 2-([1,1'-Biphenyl]-4-yl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | C28H22NO3 |
| I27 | 2-(4-Iodophenyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | C22H17INO3 |
| I28 | 1-Oxo-3-phenyl-2-(4-(trifluoromethoxy)phenyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | C23H17F3NO4 |
Future design strategies will likely involve computational methods, such as molecular docking and dynamic simulations, to predict the binding of novel derivatives to their biological targets. This in silico approach, combined with innovative synthetic chemistry, will accelerate the discovery of more potent and selective compounds with improved therapeutic potential.
Development of Therapeutic Applications beyond Current Scope
The diverse biological activities exhibited by derivatives of 3,4-dihydroisoquinolin-1(2H)-one suggest a broad range of potential therapeutic applications. While some applications, such as KDR inhibition for cancer therapy, are being actively explored, many other avenues remain to be investigated.
The core structure is considered a "privileged scaffold" due to its presence in numerous natural products and synthetic molecules with a wide spectrum of pharmacological activities. researchgate.netresearchgate.net These activities point towards potential applications in various disease areas:
| Potential Therapeutic Area | Reported Activity |
|---|---|
| Infectious Diseases | Anti-HIV, Antibacterial, Antioomycete nih.govresearchgate.net |
| Oncology | Anticancer, KDR inhibition, PARP inhibition, EZH2 inhibition nih.govresearchgate.net |
| Neurology/Psychiatry | Anticonvulsant, Antidepressant, H3 receptor antagonist mdpi.comresearchgate.net |
| Cardiovascular Disease | Anti-hypertension, Anti-arrhythmia, Anti-thrombotic researchgate.net |
| Metabolic Disorders | Inhibitor of cholesterol biosynthesis researchgate.net |
| Inflammatory Diseases | Anti-inflammatory researchgate.net |
A notable application of a related compound, 6-hydroxy-3,4-dihydroquinolinone, is as a key intermediate in the synthesis of cilostazol. google.com Cilostazol is used to treat intermittent claudication. google.com This highlights the therapeutic potential of this class of heterocyclic compounds.
Future research should focus on systematically evaluating the most promising derivatives in relevant disease models to validate these potential applications. Further medicinal chemistry efforts can then be directed towards optimizing the lead compounds for specific indications.
Pharmacokinetic and Toxicity Investigations in Preclinical Models
For any promising compound to advance towards clinical use, a thorough understanding of its pharmacokinetic (PK) and toxicity profiles is essential. Pharmacokinetics describes the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body.
Some preliminary pharmacokinetic data for derivatives of 3,4-dihydroisoquinoline-1(2H)-one have been reported. For example, in the context of KDR inhibitors, the in vitro metabolism and pharmacokinetic profiles of the most interesting compounds were discussed. nih.gov Additionally, some 1-aryl-6-hydroxy-THIQ analogs with antimalarial activity were predicted to possess good pharmacokinetic properties. rsc.org
Future research must involve comprehensive preclinical studies to:
Determine the oral bioavailability and other key PK parameters of lead compounds.
Identify major metabolic pathways and potential drug-drug interactions.
Assess the acute and chronic toxicity in animal models.
Evaluate the safety pharmacology to identify any off-target effects.
Computational tools can also be employed to predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties early in the drug discovery process, helping to select candidates with a higher probability of success. frontiersin.org
Clinical Translation and Development of Candidate Compounds
The ultimate goal of medicinal chemistry research is the clinical translation of novel compounds into effective therapies for human diseases. The journey from a promising preclinical candidate to an approved drug is a long and complex process involving rigorous clinical trials.
Currently, there is no specific information in the provided search results indicating that this compound or its direct derivatives are in clinical trials. However, the diverse and potent biological activities of this class of compounds make them attractive candidates for further development.
The development of cilostazol, which utilizes a related quinolinone intermediate, demonstrates that this type of scaffold can lead to successful therapeutic agents. google.com The extensive preclinical research on various 3,4-dihydroisoquinolin-1(2H)-one derivatives, particularly in the areas of oncology and infectious diseases, lays the groundwork for their potential advancement.
The path forward will require:
Selection of lead candidates with optimal efficacy, selectivity, and pharmacokinetic and safety profiles.
Conducting Investigational New Drug (IND)-enabling studies.
Design and execution of Phase I, II, and III clinical trials to evaluate the safety and efficacy in humans.
Continued collaboration between academic researchers and pharmaceutical companies will be crucial for navigating the challenges of drug development and potentially bringing new therapies based on the this compound scaffold to patients in need.
常见问题
Q. What are the optimal synthetic routes for 6-hydroxy-3,4-dihydroisoquinolin-1(2H)-one, and how can reaction conditions be tailored to improve yield?
The compound can be synthesized via modified isoquinoline ring-forming reactions, such as the Pomeranz-Fritsch or Bischler-Napieralski reactions, with hydroxylation at the 6-position achieved through post-synthetic oxidation or selective protection/deprotection strategies. For example, introducing substituents via Friedel-Crafts acylation (as seen in 7-acetyl analogs) may require optimization of catalysts (e.g., Lewis acids) and temperature control to minimize side reactions . Yield improvements often involve solvent selection (polar aprotic solvents for better solubility) and stepwise purification using column chromatography or recrystallization.
Q. How can structural characterization of this compound derivatives be validated using spectroscopic techniques?
High-resolution mass spectrometry (HRMS) confirms molecular formulas, while H and C NMR are critical for verifying substituent positions. For example, aromatic protons in the isoquinoline ring typically resonate between δ 7.0–8.5 ppm, with downfield shifts indicating hydroxyl or electron-withdrawing groups. Infrared (IR) spectroscopy identifies key functional groups (e.g., C=O stretch at ~1650–1700 cm) . X-ray crystallography (as applied to analogs like 2-(2-hydroxyphenyl) derivatives) provides definitive confirmation of hydrogen bonding and π-π interactions in solid-state structures .
Q. What in vitro assays are suitable for initial screening of biological activity in this compound derivatives?
For neuroprotective or anticancer activity, cell viability assays (e.g., MTT or resazurin reduction) using neuronal (SH-SY5Y) or cancer (HeLa, MCF-7) cell lines are common. Dose-response curves (0.1–100 µM) with positive controls (e.g., cisplatin for cytotoxicity) help establish IC values. Parallel assays for membrane permeability (Caco-2 monolayers) and metabolic stability (liver microsomes) ensure compound suitability for further testing .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound analogs?
SAR studies require synthesizing derivatives with targeted modifications (e.g., alkylation at N-2, halogenation at C-7, or hydroxyl group substitution). For example, replacing the hydroxyl group with methoxy or acetyloxy in related compounds (e.g., 5-hydroxy-4-(naphthalen-2-yl) derivatives) alters lipophilicity and bioactivity. Biological data should be analyzed using multivariate regression to correlate substituent properties (Hammett σ, logP) with activity .
Q. What statistical methods address variability in biological assay data for dihydroisoquinolinone derivatives?
One-way ANOVA followed by post-hoc tests (e.g., Fisher’s LSD) identifies significant differences between treatment groups. For time-dependent assays (e.g., enzyme inhibition kinetics), mixed-effects models account for inter-experimental variability. Outlier detection (Grubbs’ test) and normalization to internal controls (e.g., housekeeping genes in qPCR) improve reproducibility .
Q. How do crystallographic data inform molecular interactions of this compound in drug design?
Crystal packing analysis (e.g., for 2-(2-hydroxyphenyl) derivatives) reveals intermolecular hydrogen bonds (O–H···O=C) and C–H···π interactions that stabilize the lattice. These interactions guide co-crystallization studies with target proteins (e.g., kinases) to identify binding motifs. Unit cell parameters (a=21.350 Å, β=100.227° for monoclinic systems) and space group symmetry (C2/c) aid in computational docking simulations .
Q. What strategies resolve contradictions between in vitro and in vivo efficacy of dihydroisoquinolinone analogs?
Discrepancies often arise from pharmacokinetic factors (e.g., poor oral bioavailability). Solutions include:
- Formulation optimization : Nanoemulsions or cyclodextrin complexes to enhance solubility.
- Metabolic profiling : LC-MS/MS to identify active metabolites vs. parent compound contributions.
- Tissue distribution studies : Radiolabeled analogs (e.g., C-tracing) quantify target organ exposure .
Methodological Considerations
Q. How should researchers design factorial experiments to optimize synthetic pathways for dihydroisoquinolinones?
A 2 factorial design evaluates critical factors (e.g., temperature, catalyst loading, reaction time). For example, varying temperature (60°C vs. 100°C) and solvent (DMF vs. THF) in a Pomeranz-Fritsch reaction identifies interactions affecting yield. Response surface methodology (RSM) refines optimal conditions .
Q. What analytical techniques differentiate dihydroisoquinolinone regioisomers?
Regioisomeric byproducts (e.g., 5-hydroxy vs. 6-hydroxy substitution) are distinguished via NOESY NMR (through-space correlations) or tandem MS/MS fragmentation patterns. Computational tools (Gaussian for DFT calculations) predict thermodynamic stability of isomers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
